molecular formula C12H20N2S B3852088 N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine

N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine

Cat. No.: B3852088
M. Wt: 224.37 g/mol
InChI Key: UMMSMNHJXXEMTG-UHFFFAOYSA-N
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Description

N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine is a complex organic compound characterized by the presence of a pyridine ring, a methylsulfanyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridineethanamine with a suitable alkylating agent, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMSMNHJXXEMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCSC)CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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